tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, also known as TDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDP is a member of the thiazolopyridine family of compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Scientific Research Applications
Medicinal Chemistry: Antimalarial Activity
The introduction of a tert-butyl group into heterocyclic compounds has been shown to enhance their biological activity. For instance, compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which shares structural similarities with the tert-butyl compound , have potent antimalarial properties . This suggests that tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate could be synthesized and tested for potential antimalarial activity, contributing to the development of new antimalarial drugs.
Organic Synthesis: Drug Discovery
The tert-butyl group’s introduction into organic molecules increases their lipophilicity, which is crucial for passage through cell walls. This property is significant in drug discovery as it can lead to the synthesis of novel compounds with improved pharmacokinetic profiles . Researchers could explore the use of this tert-butyl compound as a precursor or intermediate in the synthesis of new drugs.
Bioactive Molecules: Antidepressant and Antileishmanial Effects
Similar to other tert-butyl-substituted heterocycles, this compound could be investigated for its antidepressant and antileishmanial activities. Previous studies have reported such activities in related structures, indicating a promising area of research for this compound .
DNA Intercalation: Antiviral and Cytotoxic Activity
Compounds like indolo[2,3-b]quinoxalines are known DNA intercalators with antiviral and cytotoxic activities. Given the structural novelty of tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, it could be a candidate for studying DNA intercalation properties, which might lead to new antiviral agents or cancer therapeutics .
Material Science: Polymer Synthesis
The tert-butyl group can also play a role in the synthesis of polymers. A study mentioned the preparation of poly(amic acids) from an aromatic diamine containing a tert-butyl-substituted cyclohexyl, which could be related to the applications of the tert-butyl compound in developing new materials with specific properties .
Combinatorial Chemistry: Structural Diversity
In combinatorial chemistry, structural diversity is crucial for the rapid discovery of new drugs. The tert-butyl compound’s unique structure could be utilized to create a library of derivatives, providing a rich source of novel molecules for high-throughput screening in drug development .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It’s also important to consider potential health hazards, like toxicity or carcinogenicity .
properties
IUPAC Name |
tert-butyl 2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-8(17)14-11-15-9-5-6-16(7-10(9)20-11)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFJMOUNKVGKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.